1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride
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Overview
Description
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a heterocyclic compound with a unique spiro structure. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of 1,6-diazaspiro[3.3]heptane with methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The dihydrochloride salt is formed by treating the resulting product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Uniqueness
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its specific spiro structure and the presence of a methyl group at the 1-position. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-2-6(8)4-7-5-6;;/h7H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJQOMCZFAQCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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